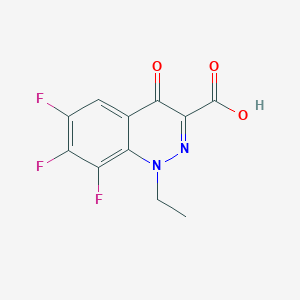
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a fluorinated organic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl groups and a quinoline backbone, makes it a valuable compound in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring system. This is achieved through a series of reactions, including nucleophilic substitution and cyclization under controlled conditions.
Final Steps: The final steps involve the esterification of the carboxylic acid group to obtain the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in essential biological processes, such as DNA replication and cell division.
Pathways Involved: It interferes with the activity of topoisomerases and other enzymes, leading to the inhibition of bacterial growth and cancer cell proliferation
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Shares a similar quinoline backbone but differs in the position and nature of substituents.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another quinoline derivative with distinct substituents, used as an intermediate in the synthesis of ciprofloxacin.
Uniqueness: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its trifluoromethyl groups, which impart unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
114609-86-8 |
|---|---|
Molekularformel |
C11H7F3N2O3 |
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
1-ethyl-6,7,8-trifluoro-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O3/c1-2-16-9-4(3-5(12)6(13)7(9)14)10(17)8(15-16)11(18)19/h3H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
CZBUILNDSPEKKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=C(C=C2C(=O)C(=N1)C(=O)O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


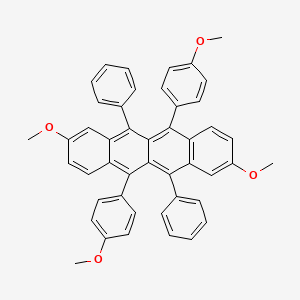
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
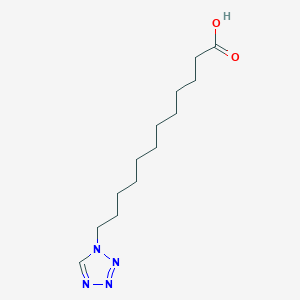


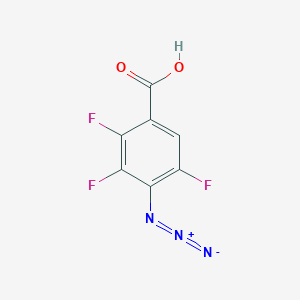
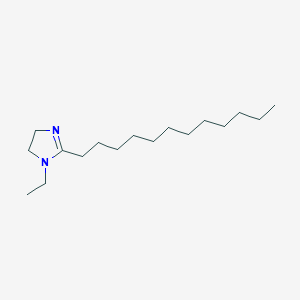

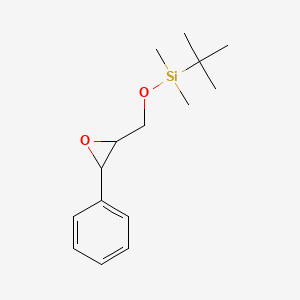
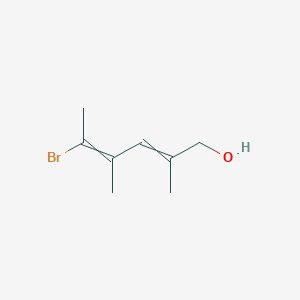
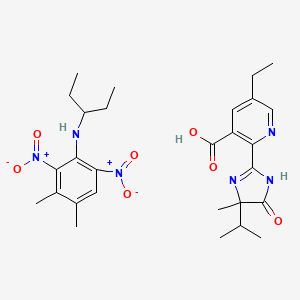

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)

